1,1,2,2-Tetra(O-tolyl)-1,2-disilanediol
Description
1,1,2,2-Tetra(O-tolyl)-1,2-disilanediol is a silicon-based diol characterized by a disilane backbone (Si–Si bond) with two hydroxyl (-OH) groups and four ortho-tolyl (o-tolyl) substituents. This structure confers unique steric and electronic properties, distinguishing it from carbon-based diols and other silanediols.
Properties
CAS No. |
18858-63-4 |
|---|---|
Molecular Formula |
C28H30O2Si2 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
hydroxy-[hydroxy-bis(2-methylphenyl)silyl]-bis(2-methylphenyl)silane |
InChI |
InChI=1S/C28H30O2Si2/c1-21-13-5-9-17-25(21)31(29,26-18-10-6-14-22(26)2)32(30,27-19-11-7-15-23(27)3)28-20-12-8-16-24(28)4/h5-20,29-30H,1-4H3 |
InChI Key |
LIOKQTWJNWPWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Si](C2=CC=CC=C2C)(O)[Si](C3=CC=CC=C3C)(C4=CC=CC=C4C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1,1,2,2-Tetrachloro-1,2-dimethyldisilane (CAS 4518-98-3)
- Structure : Disilane backbone with four chlorine atoms and two methyl groups.
- Key Differences: Functional Groups: Chlorine substituents (electron-withdrawing) vs. hydroxyl groups (electron-donating) in the target compound. Reactivity: The chlorine atoms render this compound highly reactive toward nucleophiles (e.g., hydrolysis to form silanols), whereas the hydroxyl groups in the target compound may promote self-assembly or coordination chemistry. Stability: The absence of bulky aryl groups in the tetrachlorodisilane leads to lower steric protection, making it more prone to decomposition.
- Applications : Primarily used as a precursor in silicone polymer synthesis .
| Property | 1,1,2,2-Tetra(O-tolyl)-1,2-disilanediol | 1,1,2,2-Tetrachloro-1,2-dimethyldisilane |
|---|---|---|
| Molecular Weight (g/mol) | ~434 (estimated) | 228.05 |
| Backbone | Si–Si with -OH | Si–Si with -Cl |
| Stability | High (steric shielding) | Low (reactive to hydrolysis) |
| Key Applications | Catalysis, materials science | Silicone precursors |
1,1,2,2-Tetra(p-tolyl)-1,2-ethanediol
- Structure : Ethane backbone with four p-tolyl groups and two hydroxyls.
- Key Differences: Backbone: Carbon (C–C) vs. silicon (Si–Si). The Si–Si bond is longer (≈2.34 Å vs. 1.54 Å for C–C) and more flexible, altering conformational dynamics.
- Applications : Ethanediols are often used in asymmetric synthesis, whereas silanediols may serve as enzyme mimics or supramolecular building blocks .
Aryl-Substituted Silanediols
1,1,2,2-Tetra(4-carboxylphenyl)ethylene (CAS 1351279-73-6)
- Structure : Ethylene backbone with four carboxylphenyl groups.
- Key Differences :
- Functional Groups : Carboxyl (-COOH) groups vs. hydroxyl (-OH). Carboxyl groups enhance acidity and metal-binding capacity, favoring applications in MOFs (metal-organic frameworks) or sensors.
- Electronic Effects : The electron-withdrawing carboxyl groups reduce electron density on the aromatic rings, contrasting with the electron-donating o-tolyl groups in the target compound.
- Applications : Photoluminescent materials, organic electronics .
Epoxy Resin Analogues
1,1,2,2-Tetrakis(p-hydroxyphenyl)ethane tetraglycidyl ether
- Structure : Ethane core with four p-hydroxyphenyl groups and epoxy termini.
- Key Differences: Functionality: Epoxy groups enable cross-linking in polymers, unlike the hydrogen-bonding silanol groups. Thermal Stability: The rigid aromatic structure enhances thermal resistance, a trait shared with the target compound due to o-tolyl substituents.
- Applications : High-performance epoxy resins for aerospace or electronics .
Critical Analysis of Substituent Effects
- Ortho vs. Para Substitution : The o-tolyl groups in the target compound provide superior steric protection compared to p-tolyl analogues, reducing susceptibility to oxidation or hydrolysis .
- Hydroxyl vs. Carboxyl/Chloro : Hydroxyl groups enable hydrogen-bonded networks, enhancing crystallinity and stability in polar solvents, whereas chloro or carboxyl groups prioritize reactivity or acidity .
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